1-Naphthylglyoxal hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

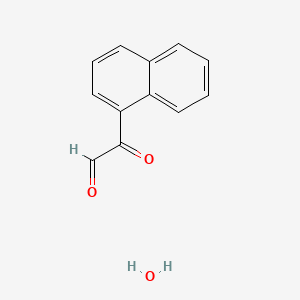

1-Naphthylglyoxal hydrate is a chemical compound with the molecular formula C12H10O3 . It is a solid substance and has a molecular weight of 202.21 . The IUPAC name for this compound is 1-naphthyl (oxo)acetaldehyde hydrate .

Molecular Structure Analysis

The molecular structure of 1-Naphthylglyoxal hydrate can be analyzed using various techniques such as X-ray diffraction (single crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD)), spectroscopic (solid state nuclear magnetic resonance spectroscopy (ssNMR), Fourier-transformed infrared spectroscopy (FT-IR), Raman spectroscopy), thermal (differential scanning calorimetry (DSC), thermogravimetric analysis (TGA)), gravimetric (dynamic vapour sorption (DVS)), and computational (molecular mechanics (MM), Quantum Mechanics (QM), molecular dynamics (MD)) methods .Physical And Chemical Properties Analysis

1-Naphthylglyoxal hydrate is a solid substance . It has a molecular weight of 202.21 . The physical and chemical properties of hydrated forms of active pharmaceutical ingredients (APIs) can be characterized using various techniques such as X-ray diffraction, spectroscopy, thermal analysis, gravimetric analysis, and computational methods .Aplicaciones Científicas De Investigación

Selective Fluorescent Chemosensor for Ferric Ion : A study by Ghosh, Dey, and Manna (2010) described an epoxy-based polymer bearing 1-naphthylamine units. This polymer exhibited selective fluorosensing behavior toward Fe³⁺ ions, highlighting its potential as a chemosensor for detecting specific metal ions (Ghosh, Dey, & Manna, 2010).

Electropolymerization of 1-Naphthylamine : Arévalo, Fernández, Silber, and Sereno (1990) investigated the electrooxidation of 1-naphthylamine in aqueous acid media. Their findings contribute to the understanding of the mechanism of electropolymerization, which is essential for applications in material science and engineering (Arévalo et al., 1990).

Sensing Bound-Water Hydration of Polyvinyl Alcohol : Kumar and Mishra (2007) used 1-naphthol as an excited state proton transfer fluorescent probe for sensing the bound-water hydration of polyvinyl alcohol. This suggests its potential use in hydrogel technology and material science (Kumar & Mishra, 2007).

Conductive Polymer for Dopamine Detection : D’Eramo, Sereno, and Arévalo (2006) reported the use of a polymer p-1-NAPox film coated electrode for the selective determination of dopamine. This study demonstrates the potential application of these materials in biosensors and analytical chemistry (D’Eramo, Sereno, & Arévalo, 2006).

Electrochromic and Fluorescent Polymer : Cihaner and Algi (2008) synthesized a novel polymer by electrochemical polymerization. This polymer showed stable electrochromic behavior and fluorescence, indicating its applicability in the field of optoelectronic materials (Cihaner & Algi, 2008).

Hydration Dynamics of Protons : Lee et al. (1986) studied the proton transfer from the excited states of 1-naphthol. This research contributes to our understanding of proton hydration dynamics, which is relevant in physical chemistry and molecular biology (Lee et al., 1986).

Fluorescent Molecular Probe for Bile Salt Interaction : Mohapatra and Mishra (2010) used 1-naphthol as a fluorescent probe to investigate the interaction of bile salts with lung surfactant, suggesting its utility in biomedical research and diagnostics (Mohapatra & Mishra, 2010).

Antimicrobial Activities of Synthesized Compounds : Mohamed et al. (2008) reported the antimicrobial activities of some synthesized compounds derived from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones. Such compounds could be of interest in pharmaceutical research and development (Mohamed et al., 2008).

Propiedades

IUPAC Name |

2-naphthalen-1-yl-2-oxoacetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11;/h1-8H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKHANNSJWMWME-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656869 |

Source

|

| Record name | (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

16208-20-1 |

Source

|

| Record name | (Naphthalen-1-yl)(oxo)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphth-1-ylglyoxal hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,1'-Dimethyl-2,2',6,6'-tetraphenyl-[4,4'-bipyridine]-1,1'-diium tetrafluoroborate](/img/structure/B579836.png)

![1-(11-Methyl-11-naphthalen-1-yl-10-oxatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-8-yl)ethanone](/img/structure/B579837.png)

![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)